Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
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Overview
Description
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate typically involves the following steps:
Formation of the Benzothiazole Core: : The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with α-haloketones or α-haloesters.
Introduction of the Tert-Butyl Group: : The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and an aluminum chloride catalyst.
Carboxylation: : The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Lithium Salt Formation: : The final step involves the formation of the lithium salt by reacting the carboxylic acid with lithium hydroxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can occur at the benzothiazole ring, often involving halogenated compounds.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Lithium aluminum hydride (LiAlH₄)
Substitution: : Halogenated compounds, strong bases
Major Products Formed
Oxidation: : Sulfones, sulfoxides
Reduction: : Alcohols, amines
Substitution: : Halogenated benzothiazoles, alkylated benzothiazoles
Scientific Research Applications
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders.
Industry: : Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate: can be compared with other similar compounds, such as:
Lithium;6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Lithium;6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
Lithium;6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate
These compounds differ in the alkyl group attached to the benzothiazole ring, which can influence their chemical properties and biological activities. This compound is unique due to the presence of the bulky tert-butyl group, which can enhance its stability and reactivity.
Properties
IUPAC Name |
lithium;6-tert-butyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.Li/c1-12(2,3)7-4-5-8-9(6-7)16-10(13-8)11(14)15;/h7H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFVEGWLPHALNI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)C1CCC2=C(C1)SC(=N2)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16LiNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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